molecular formula C21H26N2O2S B3940247 1-(Bicyclo[2.2.1]hept-2-yl)-4-(naphthalen-2-ylsulfonyl)piperazine

1-(Bicyclo[2.2.1]hept-2-yl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B3940247
M. Wt: 370.5 g/mol
InChI Key: QPKYIYQFMYDLSP-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]hept-2-yl)-4-(naphthalen-2-ylsulfonyl)piperazine is a complex organic compound that features a unique combination of bicyclic and aromatic structures

Preparation Methods

The synthesis of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(naphthalen-2-ylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the bicyclic and aromatic components. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the bicyclic core, which can then be further functionalized to introduce the piperazine and naphthalen-2-ylsulfonyl groups.

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure consistent and scalable production.

Chemical Reactions Analysis

1-(Bicyclo[2.2.1]hept-2-yl)-4-(naphthalen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or sulfonates to introduce new substituents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-2-yl)-4-(naphthalen-2-ylsulfonyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(naphthalen-2-ylsulfonyl)piperazine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity for different receptors and enzymes.

Comparison with Similar Compounds

1-(Bicyclo[2.2.1]hept-2-yl)-4-(naphthalen-2-ylsulfonyl)piperazine can be compared to other compounds with similar structural features, such as:

The uniqueness of this compound lies in its specific combination of bicyclic and aromatic features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c24-26(25,20-8-7-17-3-1-2-4-18(17)15-20)23-11-9-22(10-12-23)21-14-16-5-6-19(21)13-16/h1-4,7-8,15-16,19,21H,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKYIYQFMYDLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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